3-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate
Overview
Description
3-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields. This compound is a derivative of quinoxaline, which is a heterocyclic compound containing a ring structure with nitrogen and carbon atoms. The addition of a fluorine atom and a benzyl group to the quinoxaline ring creates a unique compound with interesting properties that can be used in scientific research.
Mechanism of Action
The mechanism of action of 3-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate involves its interaction with the NMDA receptor. This compound binds to a specific site on the receptor and modulates its activity. The NMDA receptor is involved in the regulation of synaptic plasticity, which is the process by which the strength of connections between neurons in the brain changes in response to experience. By modulating the activity of this receptor, this compound can affect synaptic plasticity and potentially improve learning and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various experimental models. In animal studies, this compound has been shown to improve learning and memory in various behavioral tasks. It has also been shown to have neuroprotective effects in models of neurological disorders, such as Alzheimer's disease and stroke. These effects are thought to be due to the modulation of NMDA receptor activity by this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate in lab experiments is its high affinity for the NMDA receptor. This makes it a useful tool for studying the function of this receptor and its role in various neurological disorders. However, one limitation of using this compound is its potential toxicity. It has been shown to be toxic at high concentrations, which can limit its use in certain experimental models.
Future Directions
There are several future directions for research on 3-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate. One direction is to further study its potential applications in the field of neuroscience. This compound has shown promising results in improving learning and memory and has potential as a treatment for neurological disorders. Another direction is to explore its potential applications in other fields, such as drug discovery and medicinal chemistry. The unique properties of this compound make it a promising candidate for the development of new drugs. Finally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.
Scientific Research Applications
3-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate has potential applications in various fields of scientific research. One of the main applications is in the field of neuroscience, where it can be used as a tool to study the function of the brain. This compound has been shown to have a high affinity for a specific type of receptor in the brain called the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in various physiological processes, including learning and memory. By studying the interaction between this compound and the NMDA receptor, scientists can gain a better understanding of the function of this receptor and its role in various neurological disorders.
properties
IUPAC Name |
(3-fluorophenyl)methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c19-13-5-3-4-12(10-13)11-24-17(22)9-8-16-18(23)21-15-7-2-1-6-14(15)20-16/h1-7,10H,8-9,11H2,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESCJGCIRSSTBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CCC(=O)OCC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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